2-Bromo-n,n-dimethylacetamide

Overview

Description

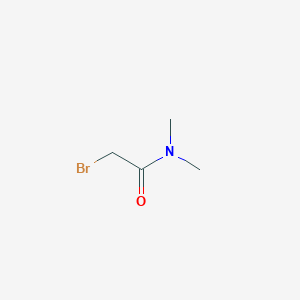

2-Bromo-N,N-dimethylacetamide is an organic compound with the molecular formula C4H8BrNO. It is a colorless to light yellow liquid that is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions . The compound is known for its stability, although it should be kept away from strong oxidizing agents and strong acids .

Preparation Methods

Direct Bromination of N,N-Dimethylacetamide

The most straightforward route to 2-bromo-N,N-dimethylacetamide involves the direct bromination of N,N-dimethylacetamide. This method leverages the acidity of the α-hydrogen, which can be abstracted to generate an enolate intermediate susceptible to electrophilic bromination.

Reaction Mechanism and Conditions

Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. In a representative procedure, N,N-dimethylacetamide is dissolved in an inert solvent such as dichloromethane or chloroform, followed by slow addition of bromine at 0–5°C to minimize side reactions. The reaction proceeds via radical or ionic pathways depending on the catalyst:

$$

\text{N,N-Dimethylacetamide} + \text{Br}_2 \xrightarrow{\text{Solvent, 0–5°C}} \text{this compound} + \text{HBr}

$$

Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) enhance electrophilic substitution by polarizing the bromine molecule. For instance, a patent by CN103524369A describes the use of Lewis acid catalysts (e.g., Zn²⁺, Fe³⁺) in bromination reactions, achieving yields exceeding 85% under optimized conditions.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 0–5 | 78 |

| NBS | AIBN | CCl₄ | 80 | 65 |

| HBr | AlCl₃ | CHCl₃ | 25 | 72 |

Nucleophilic Substitution from 2-Chloro-N,N-Dimethylacetamide

A two-step synthesis begins with 2-chloro-N,N-dimethylacetamide (CAS 24350), which undergoes halogen exchange using sodium bromide (NaBr) or hydrogen bromide (HBr). This method capitalizes on the superior leaving-group ability of chloride compared to bromide.

Reaction Optimization

In a refluxing acetone-water mixture, 2-chloro-N,N-dimethylacetamide reacts with excess NaBr at 60°C for 12 hours. The SN₂ mechanism dominates, with bromide displacing chloride:

$$

\text{2-Chloro-N,N-dimethylacetamide} + \text{NaBr} \rightarrow \text{this compound} + \text{NaCl}

$$

Yields improve with phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which facilitates ion-pair extraction into the organic phase. Industrial-scale adaptations reported in CN103524369A utilize catalytic distillation to remove HCl byproducts, achieving 90% conversion.

Synthesis from Bromoacetyl Bromide and Dimethylamine

Acylative coupling between bromoacetyl bromide and dimethylamine offers a high-purity route. This method avoids bromination steps, making it suitable for heat-sensitive substrates.

Stepwise Procedure

Bromoacetyl bromide (CAS B56412) is added dropwise to a chilled solution of dimethylamine in tetrahydrofuran (THF). The exothermic reaction generates HBr, which is neutralized with a tertiary amine base (e.g., triethylamine):

$$

\text{BrCH₂COBr} + \text{(CH₃)₂NH} \xrightarrow{\text{THF, -10°C}} \text{this compound} + \text{HBr}

$$

Isolation involves aqueous workup and recrystallization from ethyl acetate. This method yields 82–88% product with >99% purity, as confirmed by HPLC.

Catalytic Methods and Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. The patent CN103524369A discloses a continuous-flow process using catalytic reaction distillation. Key features include:

- Catalyst System : Lewis acid (e.g., ZnCl₂) immobilized on silica gel.

- Temperature Gradient : 150–170°C to drive bromination and distill byproducts.

- Solvent-Free Conditions : Minimizes waste and simplifies purification.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 wt% |

| Residence Time | 2–4 hours |

| Bromine Conversion | 95% |

| Annual Capacity | 1,000 metric tons |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

- Direct Bromination : High atom economy but requires careful temperature control to prevent di-bromination.

- Nucleophilic Substitution : Relies on costly chloro precursors but offers predictable yields.

- Acylative Coupling : Excellent purity but involves hazardous bromoacetyl bromide.

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Bromination | 78 | 95 | High | Low |

| Halogen Exchange | 85 | 97 | Moderate | Moderate |

| Acylative Coupling | 88 | 99 | Low | High |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N,N-dimethylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Major Products:

Substitution Reactions: The major products are typically the corresponding substituted acetamides where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Organic Synthesis

2-Bromo-N,N-dimethylacetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions.

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the alkylation of critical biomolecules, disrupting cellular functions and signaling pathways related to cell survival .

Antimicrobial Efficacy Study

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against common pathogens:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli

- Results : The compound displayed potent antimicrobial activity with an MIC of 32 µg/mL for both bacterial strains.

Cancer Cell Line Analysis

A recent study focused on the effects of this compound on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer)

- Findings : Treatment with concentrations as low as 10 µM resulted in significant reductions in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethylacetamide involves its role as a nucleophile in substitution reactions. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

- 2-Bromoacetamide

- 2-Chloro-N,N-dimethylacetamide

- 2-Bromo-N,N-diethylacetamide

- 2-Chloro-N-methylacetamide

Comparison: 2-Bromo-N,N-dimethylacetamide is unique due to its specific reactivity profile and stability. Compared to 2-Bromoacetamide, it has a higher molecular weight and different reactivity due to the presence of the dimethyl groups. Compared to 2-Chloro-N,N-dimethylacetamide, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions .

Biological Activity

2-Bromo-N,N-dimethylacetamide (CAS No. 5468-77-9) is a compound of interest in various fields of chemical research, particularly due to its biological activity and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound has the following chemical properties:

- Molecular Formula : C₄H₈BrNO

- Molecular Weight : 166.02 g/mol

- Solubility : Very soluble in various solvents (14.5 mg/ml in water) .

- Log P (Partition Coefficient) : Varies between 0.22 to 1.56 depending on the method used for calculation .

- Bioavailability Score : 0.55, indicating moderate bioavailability .

Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor for specific biological targets:

- Cryptosporidium Inhibition : A study explored its use in developing inhibitors against Cryptosporidium, a significant pathogen affecting gastrointestinal health. The compound was used in conjunction with K₂CO₃ to assess its efficacy, revealing promising anti-parasitic activity, although stability issues were noted in biological assays .

- Regioselective Alkylation : The compound has been utilized as an alkylating agent in magnesium-catalyzed reactions, specifically for the regioselective alkylation of 3-substituted pyrazoles. This process demonstrated high regioselectivity and yields ranging from 44% to 90%, showcasing its utility in synthetic organic chemistry .

Case Study 1: Cryptosporidium PI(4)K Inhibitor EDI048

In a significant study on a gut-restricted PI(4)K inhibitor, EDI048, researchers incorporated this compound into their formulations. The compound was tested for its biological activity against Cryptosporidium and showed effective inhibition at low concentrations. However, the study also noted that while it exhibited anti-parasitic effects, it suffered from poor systemic exposure and stability .

Case Study 2: Synthesis of N-Alkylated Pyrazoles

In another application, this compound was employed as a key reagent in synthesizing N-alkylated pyrazoles through regioselective alkylation methods. The results indicated that the compound could facilitate reactions with high selectivity, providing valuable intermediates for further pharmaceutical development .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Bromo-N,N-dimethylacetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of N,N-dimethylacetamide using reagents like bromine or N-bromosuccinimide (NBS). Reaction parameters such as temperature (e.g., controlled cooling to avoid side reactions), solvent choice (e.g., DMA as a solvent ), and stoichiometric ratios are critical. For example, AK Scientific Inc. reports using anhydrous conditions and reagent-grade starting materials to achieve 97% purity .

- Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Purity | 97% (AK Scientific) | |

| Solvent | N,N-dimethylacetamide |

Q. What are the critical physical properties of this compound for experimental design?

- Methodology : Density (1.395–1.5412 g/cm³), boiling point (196.3°C at 760 mmHg), and molecular weight (166.02 g/mol) are essential for solvent selection, reaction scaling, and purification . Discrepancies in reported density values (e.g., 1.395 vs. 1.5412 g/cm³) suggest variability in measurement conditions or impurities, necessitating verification via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How does this compound function as a solvent or reagent in organic synthesis?

- Methodology : Its low volatility (boiling point >190°C) and miscibility with polar aprotic solvents make it suitable for high-temperature reactions, such as esterifications or coupling reactions . For example, it facilitates cellulose dissolution in LiCl-DMAc systems for polymer functionalization .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Storage under inert gas (N₂/Ar) at 2–8°C prevents degradation . Toxicity studies indicate potential metabolic byproducts (e.g., urinary metabolites detected via LC-MS/MS), necessitating fume hood use and personal protective equipment (PPE) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : ¹H NMR (e.g., δ 3.08 and 2.98 ppm for dimethyl groups) and X-ray crystallography (for crystal packing analysis) are standard . LC-MS/MS is preferred for metabolic studies to avoid thermal degradation artifacts common in GC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in bromoacetamide synthesis?

- Methodology : Kinetic studies using differential scanning calorimetry (DSC) or in situ FT-IR can identify side reactions (e.g., over-bromination). For instance, maintaining temperatures below 70°C and using radical inhibitors (e.g., TEMPO) improves selectivity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., density, boiling point)?

- Methodology : Cross-validate data using independent techniques. For example, density discrepancies (1.395 vs. 1.5412 g/cm³ ) may arise from solvent impurities or polymorphic forms. Replicate measurements with calibrated equipment (e.g., digital densitometers) under controlled humidity/temperature .

Q. What role do solubility parameters play in designing DMAc/LiCl systems for cellulose dissolution?

- Methodology : Hansen solubility parameters (HSPs) predict solvent compatibility. DMAc’s HSP (δD = 17.4, δP = 11.3, δH = 10.2 MPa¹/²) aligns with cellulose, enabling efficient dissolution. Deviations in HSP calculations (e.g., ionic liquid mixtures) require experimental validation via light scattering or viscometry .

Q. What are the metabolic pathways and long-term toxicity risks of this compound exposure?

- Methodology : Biomarker identification via LC-MS/MS reveals urinary metabolites like S-(acetamidomethyl) glutathione conjugates. Epidemiological studies note insufficient exposure characterization in cancer risk assessments, highlighting the need for longitudinal biomonitoring .

Q. How do solvent impurities affect catalytic efficiency in reactions involving this compound?

- Methodology : Trace water or residual LiCl in DMAc can alter reaction kinetics. For example, in cellulose esterification, anhydrous DMAc (99.8% purity) with 0.5% LiCl optimizes molecular weight distributions in gel permeation chromatography (GPC) .

Q. Data Contradictions and Resolution Strategies

Properties

IUPAC Name |

2-bromo-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIOVNJLOVNTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280011 | |

| Record name | 2-bromo-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-77-9 | |

| Record name | 5468-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N,N-dimethyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.